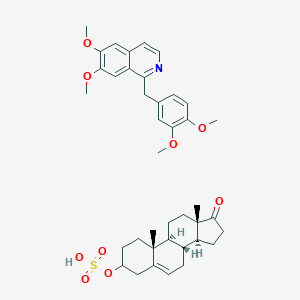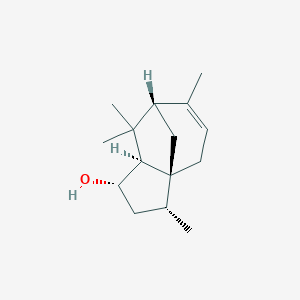![molecular formula C15H23ClN3O2- B010689 N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride CAS No. 102504-35-8](/img/structure/B10689.png)
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride, also known as DMPEA-Cl, is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride acts as a selective serotonin releasing agent, which means that it increases the release of serotonin from nerve terminals in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, among other functions. By increasing the release of serotonin, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride can have a range of effects on behavior and physiology.
Biochemische Und Physiologische Effekte
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and anticonvulsant activity. These effects are thought to be mediated by the increased release of serotonin in the brain, which can modulate various neural circuits and neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride is its potent anticonvulsant activity, which makes it a valuable tool for studying neurological disorders such as epilepsy. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride is its selectivity for serotonin release, which may limit its utility in certain experiments where other neurotransmitters are of interest.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and depression. Another area of interest is its use as a tool to study the role of serotonin in the brain and its effects on behavior. Additionally, further research is needed to explore the limitations of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride and to develop new derivatives that may have improved selectivity for different neurotransmitters.
Synthesemethoden
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride can be synthesized using a simple one-pot reaction between 4-methoxybenzohydrazide and ethyl diethylaminomalonate. The reaction involves the condensation of the two compounds in the presence of a catalytic amount of acetic acid and heating under reflux. The product is then purified by recrystallization from ethanol, yielding N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the treatment of neurological disorders such as epilepsy. In pharmacology, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been found to act as a selective serotonin releasing agent, which could have implications for the treatment of depression and anxiety. In neuroscience, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been used as a tool to investigate the role of serotonin in the brain and its effects on behavior.
Eigenschaften
CAS-Nummer |
102504-35-8 |
|---|---|
Produktname |
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride |
Molekularformel |
C15H23ClN3O2- |
Molekulargewicht |
312.81 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-14-16-17-15(20-14)12-6-8-13(19-3)9-7-12;/h6-9,15,17H,4-5,10-11H2,1-3H3;1H/p-1 |
InChI-Schlüssel |
JUWIUBMQFHTVOM-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCC1=NNC(O1)C2=CC=C(C=C2)OC.[Cl-] |
Kanonische SMILES |
CCN(CC)CCC1=NNC(O1)C2=CC=C(C=C2)OC.[Cl-] |
Synonyme |
delta(sup 4)-1,2,4-OXADIAZOLINE, 5-(2-(DIETHYLAMINO)ETHYL)-3-(p-METHOX YPHENYL)-, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















